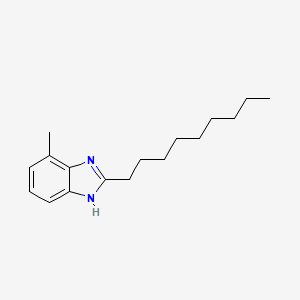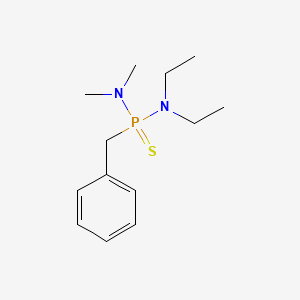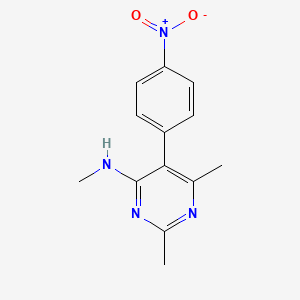![molecular formula C15H12N2O2S B14269408 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with an ethenyl group at the 3-position and a phenylsulfonyl group at the 1-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Métodos De Preparación
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- typically involves multi-step synthetic routes
Synthesis of Pyrrolo[2,3-b]pyridine Core: The core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of Ethenyl Group: The ethenyl group can be introduced via Heck coupling reactions using vinyl halides and palladium catalysts.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through sulfonylation reactions using phenylsulfonyl chloride and a base such as triethylamine.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).
Aplicaciones Científicas De Investigación
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- has a wide range of applications in scientific research:
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an anticancer and anti-inflammatory agent.
Industry: The compound’s unique properties make it useful in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the ethenyl and phenylsulfonyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-:
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-: Lacks the ethenyl group, leading to differences in its chemical reactivity and interactions with molecular targets.
The presence of both the ethenyl and phenylsulfonyl groups in 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- imparts unique properties that distinguish it from these related compounds.
Propiedades
Fórmula molecular |
C15H12N2O2S |
|---|---|
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-3-ethenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H12N2O2S/c1-2-12-11-17(15-14(12)9-6-10-16-15)20(18,19)13-7-4-3-5-8-13/h2-11H,1H2 |
Clave InChI |
CTWQFCOFBNHUJA-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)




![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)



